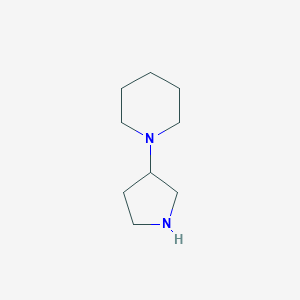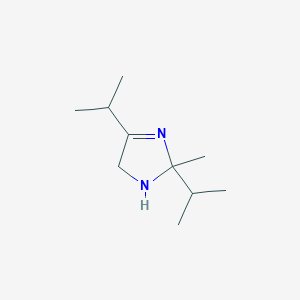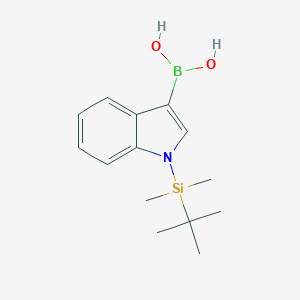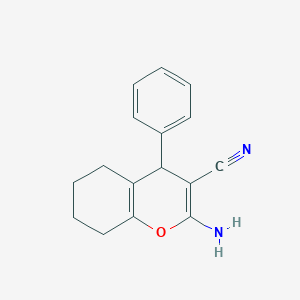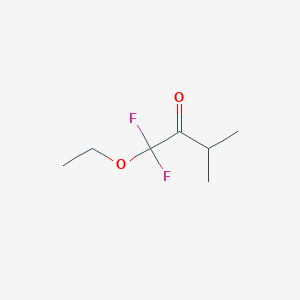
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one, also known as EFDB, is a chemical compound that has gained significant attention in the field of scientific research. It belongs to the class of ketones and is widely used in various laboratory experiments due to its unique properties.
Mécanisme D'action
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one acts as a reversible inhibitor of acetylcholinesterase by binding to the active site of the enzyme. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synaptic cleft and enhancing its effects on the nervous system.
Biochemical and Physiological Effects:
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have various biochemical and physiological effects. It has been found to improve memory and cognitive function in animal models. It also has analgesic properties and has been used to alleviate pain in various experimental models. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been shown to have anti-inflammatory effects and has been used to reduce inflammation in various tissues.
Avantages Et Limitations Des Expériences En Laboratoire
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has several advantages for laboratory experiments. It is a potent inhibitor of acetylcholinesterase, making it useful for studying the role of acetylcholine in various physiological processes. It is also relatively stable and easy to synthesize, making it a cost-effective option for researchers. However, 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
For research include the development of more potent and selective inhibitors of acetylcholinesterase and the study of the potential therapeutic applications of 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one.
Méthodes De Synthèse
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one can be synthesized by reacting 3-methyl-2-butanone with ethyl difluoroacetate in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been extensively used in scientific research due to its unique properties. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the nervous system. 1-Ethoxy-1,1-difluoro-3-methylbutan-2-one has been used to study the role of acetylcholine in various physiological processes such as memory, learning, and muscle contraction.
Propriétés
Numéro CAS |
165544-40-1 |
|---|---|
Nom du produit |
1-Ethoxy-1,1-difluoro-3-methylbutan-2-one |
Formule moléculaire |
C7H12F2O2 |
Poids moléculaire |
166.17 g/mol |
Nom IUPAC |
1-ethoxy-1,1-difluoro-3-methylbutan-2-one |
InChI |
InChI=1S/C7H12F2O2/c1-4-11-7(8,9)6(10)5(2)3/h5H,4H2,1-3H3 |
Clé InChI |
XDYZEGZMONCOAV-UHFFFAOYSA-N |
SMILES |
CCOC(C(=O)C(C)C)(F)F |
SMILES canonique |
CCOC(C(=O)C(C)C)(F)F |
Synonymes |
2-Butanone, 1-ethoxy-1,1-difluoro-3-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



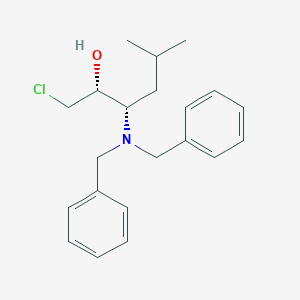
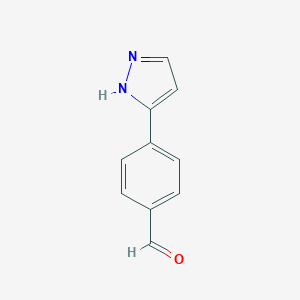
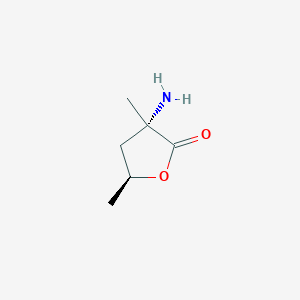
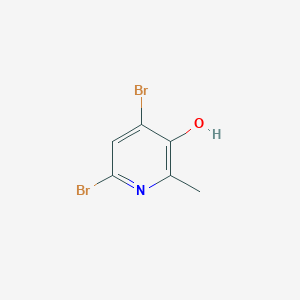
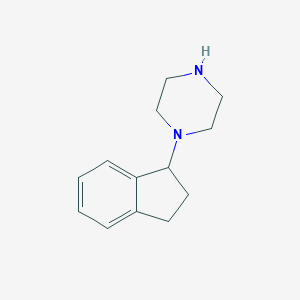
![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
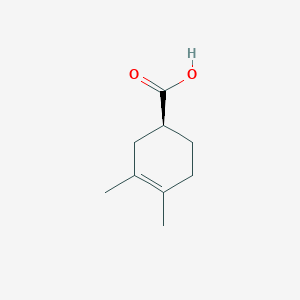
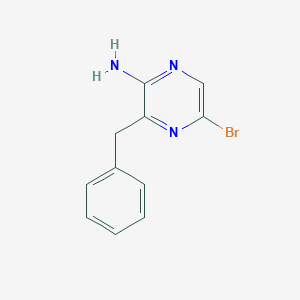
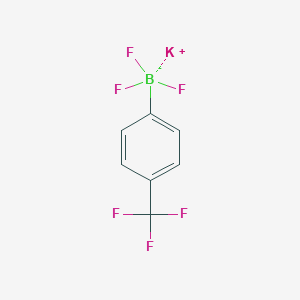
![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)
